N-(2-morpholinopyrimidin-5-yl)-1-naphthamide
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Overview
Description
N-(2-morpholinopyrimidin-5-yl)-1-naphthamide is a heterocyclic compound that combines a morpholine ring, a pyrimidine ring, and a naphthamide moiety
Mechanism of Action
Target of Action
Related compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the reaction involves the oxidative addition of formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
Suzuki–miyaura coupling reactions, which related compounds are involved in, are known to affect carbon–carbon bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinopyrimidin-5-yl)-1-naphthamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloropyrimidine and morpholine.
Coupling with Naphthamide: The pyrimidine derivative is then coupled with 1-naphthamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholinopyrimidin-5-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-morpholinopyrimidin-5-yl)-1-naphthamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- N-(2-hydroxyethyl)-N-methyl-2-morpholino-4-oxo-9-(1-phenoxyethyl)-4H-pyrido[1,2-a]pyrimidine-7-carboxamide
Uniqueness
N-(2-morpholinopyrimidin-5-yl)-1-naphthamide is unique due to its specific combination of a morpholine ring, a pyrimidine ring, and a naphthamide moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18(17-7-3-5-14-4-1-2-6-16(14)17)22-15-12-20-19(21-13-15)23-8-10-25-11-9-23/h1-7,12-13H,8-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSGEJMCJJHOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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